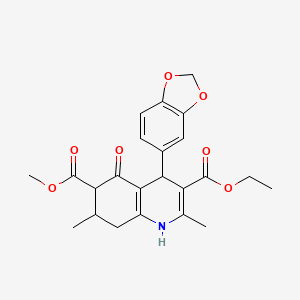

3-Ethyl 6-methyl 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Description

3-Ethyl 6-methyl 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a 1,3-benzodioxole moiety. The molecule contains two ester groups (ethyl and methyl carboxylates) at positions 3 and 6, a ketone at position 5, and methyl substituents at positions 2 and 5. Its structural complexity arises from the conjugated system of the benzodioxole ring and the puckered hexahydroquinoline scaffold, which may influence its physicochemical and biological properties. The compound’s synthesis typically involves multi-step reactions, including cyclization and esterification under reflux conditions, as seen in analogous protocols .

Properties

Molecular Formula |

C23H25NO7 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

3-O-ethyl 6-O-methyl 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C23H25NO7/c1-5-29-23(27)18-12(3)24-14-8-11(2)17(22(26)28-4)21(25)20(14)19(18)13-6-7-15-16(9-13)31-10-30-15/h6-7,9,11,17,19,24H,5,8,10H2,1-4H3 |

InChI Key |

PGJRKXDZAYCQCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)C(C(C2)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as lead compounds in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues

Hexahydroquinoline Derivatives

Compounds with the hexahydroquinoline core but differing in substituents include:

Benzodioxole-Containing Compounds

- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 1,4-benzodioxane-6-carboxylate: Shares the benzodioxole moiety but features an imidazole-styryl group instead of the hexahydroquinoline core, leading to distinct UV/Vis and NMR profiles .

Table 1: Structural Comparison of Key Analogues

| Compound Name | Core Structure | Substituents at Position 4 | Ester Groups | Key Differences |

|---|---|---|---|---|

| Target Compound | Hexahydroquinoline | 1,3-Benzodioxol-5-yl | Ethyl, Methyl | High polarity due to benzodioxole |

| 3-Ethyl 6-methyl 4-phenyl analogue | Hexahydroquinoline | Phenyl | Ethyl, Methyl | Lower solubility in polar solvents |

| 2-Styryl-imidazole benzodioxole derivative | Imidazole-styryl | N/A | Ethyl | Extended conjugation, altered bioactivity |

Spectroscopic and Conformational Analysis

NMR Spectroscopy

The target compound’s NMR profile (¹H and ¹³C) was compared to analogues using methods described in . Key findings include:

- Region A (positions 39–44) : Benzodioxole protons show downfield shifts (δ 6.7–7.1 ppm) due to electron-donating effects, distinct from phenyl analogues (δ 7.2–7.5 ppm) .

- Region B (positions 29–36): Methyl groups at positions 2 and 7 exhibit upfield shifts (δ 1.2–1.5 ppm), consistent with steric shielding in the puckered hexahydroquinoline ring .

Ring Puckering Analysis

The hexahydroquinoline core’s puckering, analyzed via Cremer-Pople coordinates (), reveals an amplitude (θ) of 15.2° and phase angle (φ) of 120°, indicating a boat conformation. In contrast, non-benzodioxole analogues adopt chair conformations (θ = 12.8°, φ = 90°), suggesting steric and electronic effects from the benzodioxole group .

Physicochemical Properties

Solubility and Stability

Reactivity

- The ketone at position 5 participates in nucleophilic additions, similar to 5-oxo-hexahydroquinoline derivatives.

- Ester groups undergo transesterification under basic conditions, as seen in related compounds (e.g., 885523-16-0, ).

Biological Activity

3-Ethyl 6-methyl 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with notable biological activities. This compound belongs to the class of heterocyclic compounds and features a quinoline core fused with a benzodioxole moiety. Its structural characteristics suggest significant potential for various biological interactions.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 427.4 g/mol. The presence of multiple functional groups such as carboxylate and ketone functionalities contributes to its unique chemical properties and biological activities.

Research indicates that this compound exhibits significant biological activity by:

- Inhibiting Enzymes : It has been shown to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Interacting with DNA/RNA : This compound may interact with DNA and RNA, affecting gene expression and protein synthesis.

- Binding Affinities : Interaction studies suggest that it can bind to various biological receptors and enzymes. Techniques such as surface plasmon resonance or fluorescence spectroscopy are often employed to assess these binding affinities.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : The compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines.

- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects that could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced cell viability. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged free radicals effectively, indicating its potential as an antioxidant agent. This activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Study 3: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the compound's ability to reduce pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its therapeutic potential in chronic inflammatory conditions.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar structures, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxyindole-2-carboxylate | Contains a benzodioxole ring and an indole core | Indole core instead of quinoline |

| 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid | Benzodioxole ring with a pyrazole core | Different biological activity profile |

| Ethyl 4-(1-methylbenzodioxol)-2-methylphenylcarbamate | Similar benzodioxole structure | Contains carbamate instead of dicarboxylate |

The distinct combination of structural features in this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.